N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine
Description
N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine (CAS: 1856069-43-6) is a substituted pyrazole derivative with the molecular formula C₁₀H₁₉N₃ and a molecular weight of 181.28 g/mol . Its structure comprises a pyrazole ring substituted with a methyl group at position 3 and a propyl group at position 1. An ethylamine side chain is attached via a methylene bridge at position 5 of the pyrazole core (Figure 1). The compound is commercially available as a dihydrochloride salt (CymitQuimica, 2025) . Pyrazole derivatives are widely studied for their hydrogen-bonding capabilities, which influence crystallization behavior and solubility .
Properties
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-4-6-13-10(8-11-5-2)7-9(3)12-13/h7,11H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZGVGODUGYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with ethanamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine is structurally related to other pyrazole derivatives that have shown significant therapeutic effects. Compounds in this class are often investigated for their potential as anti-inflammatory, anti-cancer, and anti-infective agents. For example, aminopyrazole-based compounds have been studied for their activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, demonstrating sub-micromolar activity against these pathogens .
Case Study: Anti-Cancer Activity
Research indicates that certain pyrazole derivatives exhibit antiproliferative properties against tumor cell lines. A study evaluated the activity of a series of pyrazole derivatives, including those similar to this compound, against cancer cells. The results showed promising activity, suggesting that modifications to the pyrazole structure can enhance its efficacy as an anticancer agent .
Proteomics Research
The compound is utilized in proteomics research due to its ability to interact with specific proteins, aiding in the understanding of protein functions and interactions within biological systems. This application is critical for drug discovery and development processes.
Mechanism of Action
The mechanism of action of N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in proton transfer processes, which influence its biological activity . It may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing in substituent groups, heterocyclic cores, or alkyl chain lengths:
Key Differences and Implications
Heterocyclic Core Variations :
- The target compound’s pyrazole core enables strong hydrogen-bonding interactions compared to 1,2,4-triazole derivatives (e.g., CAS 1060817-05-1), which exhibit higher polarity and altered π-π stacking behavior .
- Pyrazine analogs (e.g., N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride) show distinct electronic properties due to the nitrogen-rich aromatic system .
Electron-Withdrawing Groups: Chloro-substituted derivatives (e.g., CAS 1002032-44-1) exhibit higher molecular weights and altered solubility profiles .
Amine Side Chain :
- The ethylamine chain in the target compound provides greater conformational flexibility compared to methylamine analogs (e.g., CAS 880361-74-0), which may influence receptor-binding affinities .
Biological Activity
N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine is a pyrazole-derived compound with significant biological activity, particularly in medicinal chemistry. This article explores its chemical properties, biological mechanisms, and therapeutic potential, drawing from various research studies and reviews.
This compound has the molecular formula and a molecular weight of 181.28 g/mol. Its structure includes a pyrazole ring, which is known for diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and proton transfer processes. These interactions can modulate enzyme activities and influence cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antipromastigote Activity : Preliminary studies suggest potential efficacy against Leishmania promastigotes, indicating its use in treating leishmaniasis.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific kinases involved in inflammatory pathways, including p38 MAPK, which plays a crucial role in TNF-alpha synthesis .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound | Biological Activity | Reference |
|---|---|---|
| 3-Methyl-1H-pyrazole | Anti-inflammatory | |
| 1-Propyl-1H-pyrazole | Enzyme inhibition | |
| N-Methyl(3-propyl-1H-pyrazol-5-yl)methanamine | Antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, including this compound:
- Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly inhibited TNF-alpha release in vitro, suggesting a potential therapeutic role in inflammation-related conditions .
- Antimicrobial Activity : Research has shown that pyrazole compounds exhibit antimicrobial properties against various bacterial strains. N-[3-Methyl-1-propyl-1H-pyrazol-5-YL] derivatives were tested against E. coli and Staphylococcus aureus, showing promising results .
- In Vivo Efficacy : In animal models, compounds with similar structures have demonstrated significant anti-inflammatory effects comparable to established NSAIDs like ibuprofen .
Q & A
Q. What synthetic routes are recommended for preparing N-[(3-Methyl-1-propyl-1H-pyrazol-5-YL)methyl]-ethanamine?
The compound can be synthesized via condensation reactions involving hydrazine derivatives and appropriately substituted ketones or aldehydes. For example, multi-step protocols using propenones and alkylating agents (e.g., propyl halides) under reflux conditions in polar aprotic solvents like DMF or acetonitrile are common. Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT, 2D-COSY) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- FT-IR to identify functional groups (e.g., amine stretching at ~3300 cm⁻¹). Spectral data from structurally similar pyrazole derivatives highlight the importance of comparing experimental results with computational predictions .
Q. How is the crystal structure determined using X-ray crystallography?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by structure solution using SHELXS (direct methods) and refinement with SHELXL . Visualization tools like ORTEP-3 or WinGX generate anisotropic displacement ellipsoids and packing diagrams .
Q. What safety protocols apply when handling this compound?
Based on analogs (e.g., 1-(1-(3-Methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine):
Q. What are the stability considerations for long-term storage?
Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation. Stability studies on related pyrazoles suggest sensitivity to light and humidity; amber glass vials are recommended .
Advanced Research Questions
Q. How can contradictions in NMR data be resolved during stereochemical assignments?
Discrepancies in splitting patterns or coupling constants can arise from dynamic processes (e.g., ring puckering). Use:
Q. What strategies optimize reaction yields during alkylation of the pyrazole core?
Key factors include:
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkyl halide reactivity.
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-alkylation. Multi-step protocols for analogous compounds report yields >70% under optimized conditions .
Q. How do hydrogen-bonding patterns influence crystal packing?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains. For pyrazole derivatives, N–H···N and C–H···π interactions dominate, leading to layered or helical packing. Computational tools (Mercury, CrystalExplorer) visualize these networks and predict mechanical properties .
Q. What computational methods predict biological target interactions?
- Molecular docking (AutoDock Vina, Glide) screens against protein databases (e.g., PDB).
- Molecular dynamics (GROMACS) simulates binding stability over time.
- Pharmacophore modeling identifies critical interaction sites (e.g., amine groups for receptor binding). Studies on related compounds suggest potential activity at GPCRs or ion channels .
Q. How is SHELXD employed for phasing poor-quality diffraction data?
For weak or twinned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
